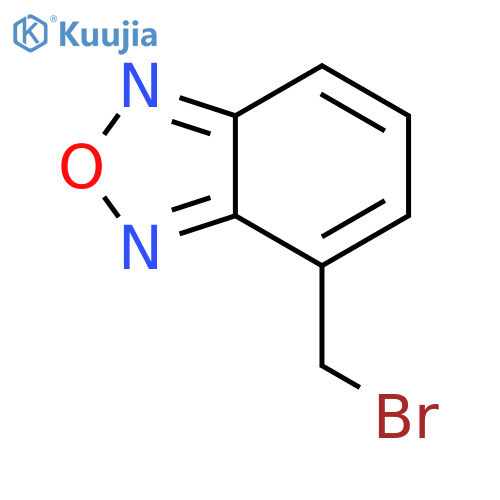

Cas no 32863-30-2 (4-(Bromomethyl)benzoC1,2,5oxadiazole)

32863-30-2 structure

商品名:4-(Bromomethyl)benzoC1,2,5oxadiazole

4-(Bromomethyl)benzoC1,2,5oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2,1,3-Benzoxadiazole,4-(bromomethyl)-

- 4-(Bromomethyl)-2,1,3-benzoxadiazole

- 4-(BROMOMETHYL)BENZO[C][1,2,5]OXADIAZOLE

- 4-bromomethyl-benzo[1,2,5]oxadiazole

- 5-bromomethylbenz[1,2,5]oxadiazole

- Benzofurazan,4-(bromomethyl)-(8CI)

- MFCD00515010

- FT-0713616

- BROMODIETHYLALUMINUM

- O11082

- 32863-30-2

- SCHEMBL4613141

- A857545

- 4-(bromomethyl)-2,1,3-benzoxadiazole, AldrichCPR

- AM85727

- J-513661

- Not available;4-(Bromomethyl)benzo[c][1,2,5]oxadiazole

- AS-50150

- DTXSID40383586

- AKOS027380752

- EN300-85132

- DB-026136

- 4-(Bromomethyl)benzoC1,2,5oxadiazole

-

- MDL: MFCD00515010

- インチ: InChI=1S/C7H5BrN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2

- InChIKey: OFUZQEBZOGPUBJ-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=CC2=NON=C21

計算された属性

- せいみつぶんしりょう: 211.95900

- どういたいしつりょう: 211.95853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.742

- ゆうかいてん: 81 ºC

- ふってん: 283.5 ºC

- フラッシュポイント: 125.3 ºC

- 屈折率: 1.661

- PSA: 38.92000

- LogP: 2.11770

4-(Bromomethyl)benzoC1,2,5oxadiazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- リスク用語:R36/37/38

4-(Bromomethyl)benzoC1,2,5oxadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(Bromomethyl)benzoC1,2,5oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088799-5g |

4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |

32863-30-2 | 97% | 5g |

¥6820.00 | 2024-05-19 | |

| Enamine | EN300-85132-10.0g |

4-(bromomethyl)-2,1,3-benzoxadiazole |

32863-30-2 | 95.0% | 10.0g |

$2221.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088799-100mg |

4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |

32863-30-2 | 97% | 100mg |

¥699.00 | 2024-05-19 | |

| abcr | AB224354-250 mg |

4-(Bromomethyl)-2,1,3-benzoxadiazole; 95% |

32863-30-2 | 250 mg |

€252.10 | 2023-07-20 | ||

| abcr | AB224354-1g |

4-(Bromomethyl)-2,1,3-benzoxadiazole, 95%; . |

32863-30-2 | 95% | 1g |

€452.00 | 2025-02-19 | |

| TRC | B614705-50mg |

4-(Bromomethyl)benzo[C][1,2,5]oxadiazole |

32863-30-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-85132-2.5g |

4-(bromomethyl)-2,1,3-benzoxadiazole |

32863-30-2 | 95.0% | 2.5g |

$732.0 | 2025-03-21 | |

| Chemenu | CM252242-25g |

4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |

32863-30-2 | 95% | 25g |

$1683 | 2021-06-17 | |

| Chemenu | CM252242-10g |

4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |

32863-30-2 | 95% | 10g |

$935 | 2022-09-29 | |

| Alichem | A019097109-5g |

4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |

32863-30-2 | 95% | 5g |

$1085.40 | 2023-09-02 |

4-(Bromomethyl)benzoC1,2,5oxadiazole 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

32863-30-2 (4-(Bromomethyl)benzoC1,2,5oxadiazole) 関連製品

- 19164-41-1(5-Methylbenzofurazan-1-oxide)

- 175609-23-1(2,1,3-Benzoxadiazole-5-methanol,1-oxide)

- 179126-21-7(2,1,3-Benzoxadiazole,4,5-dimethyl-, 3-oxide)

- 20304-86-3(5-Methyl-2,1,3-benzoxadiazole)

- 32863-32-4(4-Benzofurazancarboxaldehyde)

- 175609-19-5(benzoc1,2,5oxadiazol-4-ylmethanol)

- 29091-40-5(4-Methyl-2,1,3-benzoxadiazole)

- 16279-15-5(Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole)

- 179126-22-8(2,1,3-Benzoxadiazole,4,5-dimethyl-, 1-oxide)

- 19155-88-5(2,1,3-Benzoxadiazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32863-30-2)4-(Bromomethyl)benzoC1,2,5oxadiazole

清らかである:99%

はかる:10g

価格 ($):1094.0